Tiropramide is under investigation in clinical trial NCT01629212 (Comparison of the Efficacy and Safety of Tiropramide and Octylonium in the Treatment of Irritable Bowel Syndrome).
Tiropramide
CAS No.: 55837-29-1
Cat. No.: VC0545427
Molecular Formula: C28H41N3O3
Molecular Weight: 467.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55837-29-1 |
|---|---|
| Molecular Formula | C28H41N3O3 |
| Molecular Weight | 467.6 g/mol |
| IUPAC Name | N-[3-[4-[2-(diethylamino)ethoxy]phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide |
| Standard InChI | InChI=1S/C28H41N3O3/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32) |
| Standard InChI Key | FDBWMYOFXWMGEY-UHFFFAOYSA-N |
| SMILES | CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2 |
| Canonical SMILES | CCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2 |
| Appearance | Solid powder |
Introduction
Chemical and Pharmacological Properties of Tiropramide
Structural Characteristics
Tiropramide (IUPAC name: N-[3-[4-(2-diethylaminoethoxy)phenyl]-1-(dipropylamino)-1-oxopropan-2-yl]benzamide) belongs to the phenylalanine derivative class, featuring a complex structure optimized for spasmolytic activity . Its molecular formula C₂₈H₄₁N₃O₃ confers a molar mass of 467.654 g/mol, with hydrochloride salt forms enhancing solubility for oral administration . The synthesis involves:
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Acylation of racemic tyrosine with benzoyl chloride
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Amide formation via mixed anhydride method with dipropylamine
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Phenolic ester hydrolysis
Mechanism of Action
Tiropramide exerts antispasmodic effects through dual pathways:
Primary Mechanism
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cAMP Modulation: Increases intracellular cAMP concentration (19.0 µM IC₅₀) by inhibiting phosphodiesterase-mediated degradation
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Calcium Flux Regulation: Reduces Ca²⁺ availability for smooth muscle contraction
Secondary Effects
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No significant anticholinergic activity, minimizing systemic side effects
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Direct myotropic action distinct from calmodulin antagonists like octylonium
Comparative Pharmacodynamics Table
| Parameter | Tiropramide | Octylonium |
|---|---|---|
| Target | cAMP PDE | Calmodulin |
| Onset (Pain Relief) | 3-5 days | 5-7 days |
| Bowel Habit Normalization | 88% | 47% |
Pharmacokinetic Profile
Absorption and Distribution
Population pharmacokinetic studies in healthy adults reveal:
| Parameter | Value (100 mg dose) | Population Variability |
|---|---|---|
| Cₘₐₓ | 106.76 ng/mL | ±18.3% |
| Tₘₐₓ | 2.1 h | CI 1.7-2.5 h |
| AUC₀–∞ | 352.81 ng·h/mL | ±22.1% |
| Vd/F | 647 L | Protein binding: 92% |
Total protein levels significantly influence clearance (p<0.01) and volume of distribution (p=0.023), necessitating dose adjustments in hypoproteinemia .
Metabolism and Excretion
Clinical Efficacy in Irritable Bowel Syndrome
Randomized Controlled Trials
The landmark 287-patient trial demonstrated:
Key Efficacy Parameters After 4 Weeks
| Outcome Measure | Tiropramide Group | Octylonium Group | Δ (95% CI) |
|---|---|---|---|
| VAS Pain Reduction | -23.49 mm | -23.13 mm | -0.26 (-4.33-3.82) |
| Global Improvement | 78.2% | 76.9% | p=0.901 |
| IBS-QoL Score Change | +34.7 | +33.9 | p=0.642 |
Subgroup analysis revealed superior early response in diarrhea-predominant IBS (stool frequency reduction: 42% vs 31%, p=0.033) .
Long-term Outcomes
| Adverse Effect | Tiropramide (%) | Octylonium (%) | Placebo (%) |
|---|---|---|---|
| Dry Mouth | 1.2 | 9.7 | 0.8 |
| Dizziness | 2.4 | 3.1 | 2.1 |
| Constipation | 4.1 | 5.3 | 3.8 |
| Serious Events | 0.3 | 0.4 | 0.2 |
No QTc prolongation or clinically significant lab abnormalities observed .
Contraindications and Precautions
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Relative:
Therapeutic Applications and Future Directions
Approved Indications
Emerging Uses
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Chronic Prostatitis: Phase II trials show 62% pain reduction (vs 41% placebo)
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Endometriosis: Pilot study demonstrates 58% dysmenorrhea reduction
Formulation Development
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